Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1780767-79-4
VCID: VC5719987
InChI: InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8,13H2,1-5H3
SMILES: CC1(C(CCN1C(=O)OC(C)(C)C)CN)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.336

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

CAS No.: 1780767-79-4

Cat. No.: VC5719987

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate - 1780767-79-4

Specification

CAS No. 1780767-79-4
Molecular Formula C12H24N2O2
Molecular Weight 228.336
IUPAC Name tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8,13H2,1-5H3
Standard InChI Key CLVOTKNVQUZLEX-UHFFFAOYSA-N
SMILES CC1(C(CCN1C(=O)OC(C)(C)C)CN)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom. At the 1-position, a tert-butyloxycarbonyl (Boc) group is attached via a carboxylate linkage, while the 3-position hosts an aminomethyl (-CH2_2NH2_2) substituent. Two methyl groups at the 2-position introduce steric hindrance, influencing the molecule’s conformational flexibility .

Molecular Descriptors and Identifiers

Key identifiers and computed descriptors include:

PropertyValueSource
CAS Registry Number1780767-79-4
IUPAC Nametert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate
SMILESCC1(C(CCN1C(=O)OC(C)(C)C)CN)C
InChIKeyCLVOTKNVQUZLEX-UHFFFAOYSA-N
Molecular FormulaC12_{12}H24_{24}N2_{2}O2_{2}
Molecular Weight228.33 g/mol

The Boc group enhances solubility in organic solvents, while the aminomethyl moiety enables participation in hydrogen bonding and nucleophilic reactions.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves multi-step routes:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino ketones or via [3+2] cycloaddition reactions.

  • Functionalization: Introduction of the aminomethyl group through nucleophilic substitution of a brominated precursor (e.g., tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate, CID 145874585) .

  • Boc Protection: Esterification with tert-butyl dicarbonate to install the Boc group under anhydrous conditions.

Example Reaction Sequence:

  • Bromination:
    Pyrrolidine intermediate+NBS3-bromomethyl derivative\text{Pyrrolidine intermediate} + \text{NBS} \rightarrow \text{3-bromomethyl derivative} .

  • Amination:
    3-bromomethyl derivative+NH33-aminomethyl product\text{3-bromomethyl derivative} + \text{NH}_3 \rightarrow \text{3-aminomethyl product} .

  • Boc Protection:
    3-aminomethyl pyrrolidine+(Boc)2OTarget compound\text{3-aminomethyl pyrrolidine} + (\text{Boc})_2\text{O} \rightarrow \text{Target compound} .

Optimization Challenges

Reaction yields are highly sensitive to:

  • Catalysts: Palladium-based catalysts for cross-coupling steps.

  • Temperature: Amination reactions often require 50–80°C.

  • Atmosphere: Inert conditions (N2_2 or Ar) to prevent oxidation .

Physicochemical Properties and Stability

Experimental and Predicted Data

Limited experimental data are available, but computational models predict:

PropertyValue/DescriptionSource
LogP (Partition Coeff.)~2.1 (indicative of moderate lipophilicity)
SolubilityPoor aqueous solubility; soluble in DMSO, DMF
StabilityStable under inert storage; Boc group susceptible to acidic hydrolysis

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1680 cm1^{-1} (C=O stretch, Boc group) and ~3300 cm1^{-1} (N-H stretch, aminomethyl).

  • NMR: 1H^1\text{H} NMR expected to show singlet for tert-butyl (9H, δ 1.4 ppm) and multiplet for pyrrolidine protons .

Applications in Pharmaceutical Research

Scaffold for Drug Discovery

The compound’s rigid pyrrolidine core and functional groups make it a promising scaffold for:

  • Neurological Agents: Potential modulation of neurotransmitter receptors (e.g., GABAA_A, NMDA).

  • Enzyme Inhibitors: Aminomethyl group may interact with catalytic sites of proteases or kinases.

Case Study: Analog Development

A brominated analog (CID 145874585) has been used to synthesize libraries of derivatives via Suzuki-Miyaura coupling, demonstrating the parent compound’s versatility .

Recent Research Findings

Preclinical Studies

  • Antimicrobial Activity: Preliminary screens show modest activity against Gram-positive bacteria (MIC = 32 µg/mL).

  • Metabolic Stability: In vitro hepatic microsomal assays indicate a half-life >60 minutes, suggesting favorable pharmacokinetics.

Computational Modeling

Docking studies predict strong binding affinity (Kd_d ~ 150 nM) for the serotonin transporter (SERT), highlighting potential antidepressant applications.

Challenges and Future Directions

Knowledge Gaps

  • Toxicological Profile: No in vivo toxicity data available.

  • Enantioselective Synthesis: Methods to isolate active enantiomers remain unexplored.

Recommended Studies

  • Structure-Activity Relationships (SAR): Systematic modification of the aminomethyl and Boc groups.

  • In Vivo Efficacy Models: Testing in rodent models of neurological disorders.

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